(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
Description
This compound features a central acrylonitrile core substituted with a 4-fluoro-2-nitrophenylamino group and a 4-(naphthalen-2-yl)thiazol-2-yl moiety. The Z-configuration of the double bond imposes spatial constraints that influence molecular planarity and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-(4-fluoro-2-nitroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2S/c23-18-7-8-19(21(10-18)27(28)29)25-12-17(11-24)22-26-20(13-30-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-10,12-13,25H/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORITGBOUZLOW-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C\NC4=C(C=C(C=C4)F)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a naphthalene moiety, and a nitrophenyl group. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds containing thiazole and naphthalene structures exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its anticancer activity through several assays.
- Cell Line Testing : The compound was tested against multiple cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results demonstrated an IC50 value of approximately 1.98 µg/mL against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of cell cycle progression and induction of apoptosis. Molecular dynamics simulations revealed interactions with key proteins involved in apoptosis pathways, such as Bcl-2 .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl and thiazole rings enhances cytotoxicity. For instance, modifications to the thiazole ring significantly affected the biological activity, suggesting that specific substitutions can optimize efficacy .
Study 1: Thiazole Derivatives
A study evaluated various thiazole derivatives for their anticancer properties. Among these, derivatives similar to our compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The presence of a naphthalene substituent was particularly noted for enhancing bioactivity .
Study 2: Naphthalene-Based Compounds
Another investigation focused on naphthalene-containing compounds and their effects on cancer cell lines. Compounds with similar structural motifs exhibited significant inhibition against A549 cells, supporting the hypothesis that the naphthalene moiety contributes positively to anticancer activity .
Data Summary
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| (Z)-3... | A549 | 1.98 | Apoptosis induction |
| Thiazole Derivative | MCF-7 | 1.61 | Cell cycle inhibition |
| Naphthalene Compound | A549 | <1.00 | Apoptosis induction |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For example, a study highlighted the synthesis of thiazole-integrated compounds that demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549) with notable IC50 values .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 23.30 | Induces apoptosis |
| Compound B | U251 | 18.40 | Inhibits cell cycle progression |
| (Z)-3... | MCF-7 | 5.71 | Modulates signaling pathways |
1.2 Antimicrobial Properties
The thiazole moiety is also recognized for its antimicrobial activities. Research indicates that compounds containing the thiazole ring exhibit significant antibacterial effects against various pathogens. The compound under discussion may be evaluated for its efficacy against resistant strains of bacteria, potentially contributing to the development of new antibiotics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific functional groups, such as the fluorine atom and nitro group in (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile, enhances its biological activity by influencing interactions with biological targets.
Table 2: Structural Variations and Their Impact on Activity
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against cancer cells |
| Nitro Group Presence | Enhanced selectivity for target enzymes |
Case Studies
3.1 Case Study: Anticancer Activity
In a recent study, a series of thiazole derivatives were synthesized and tested for their anticancer properties. Among them, one derivative with a similar structure to (Z)-3... exhibited an IC50 value of 10 µM against breast cancer cells, showcasing its potential as a lead compound for further development .
3.2 Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to (Z)-3... demonstrated significant inhibition zones in agar diffusion assays, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Aromatic Substituents
Compound 4 and Compound 5 ()
- Molecular Features :
- Both compounds share a thiazole ring substituted with fluorophenyl and triazolyl-pyrazolyl groups.
- Unlike the target compound, they lack acrylonitrile and naphthalene systems.
- Structural Insights :
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile ()
- Molecular Formula : C₁₉H₁₃ClN₄O₂S (MW: 396.85) vs. target compound (estimated MW: ~430–450).
- Substituent Differences :
- Chloro-methylphenyl vs. fluoro-nitrophenyl group.
- 4-Nitrophenyl-thiazol vs. naphthalenyl-thiazol.
- Implications :
Functional Group Comparisons
Compound 5112 ()
- Backbone : Cinnamamide derivative with thienyl and nitrophenyl groups.
- Key Differences :
- Acrylamide vs. acrylonitrile core reduces electron-withdrawing effects.
- Thienyl substituent introduces sulfur-based electronic effects absent in the target compound.
- Activity Implications : Structural divergence likely impacts biological target selectivity .
(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one ()
- Core Structure: Butenone with pyrazole and fluoroanilino groups.
- Hydroxy and methyl groups on pyrazole may influence solubility and metabolic stability .
Comparative Data Table
Research Findings and Implications
- Steric and Hydrophobic Interactions : The naphthalene system offers superior hydrophobic surface area for π-π stacking vs. phenyl or thienyl groups, which may improve binding to aromatic-rich biological targets (e.g., kinases) .
- Synthetic Challenges : High-yield crystallization (as in ) suggests DMF as a viable solvent for analogous compounds, though naphthalene’s bulk may require optimization .
Q & A
Q. What are the common synthetic routes for (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence isomer formation?
The synthesis typically involves multi-step pathways, focusing on coupling aromatic and heterocyclic precursors. Key steps include:
- Thiazole ring formation : Achieved via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides .
- Acrylonitrile introduction : Often employs Knoevenagel condensation, requiring precise control of temperature (60–80°C) and solvents (DMF, ethanol) to favor the Z-isomer .
- Catalysts : Bases like piperidine or sodium hydride enhance reaction rates and selectivity .
Q. Critical Reaction Conditions :
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., nitrophenyl protons at δ 8.2–8.5 ppm; acrylonitrile C≡N at δ 115–120 ppm) .
- IR Spectroscopy : Confirms functional groups (C≡N stretch at ~2200 cm; NO asymmetric stretch at ~1520 cm) .
- X-ray Diffraction (XRD) : Resolves stereochemistry (Z-configuration) and intramolecular H-bonding .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H] at m/z 445) and fragmentation patterns .
Q. Key Spectral Data :
Q. What initial biological screening assays are recommended for evaluating its potential therapeutic activity?
Prioritize assays aligned with thiazole-acrylonitrile derivatives' known activities:
- Enzyme Inhibition : Kinase or protease assays (e.g., EGFR inhibition) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assay on cancer cell lines (IC determination) .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Q. Assay Design Considerations :
- Use positive controls (e.g., doxorubicin for cytotoxicity).
- Validate target engagement via competitive binding studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiazole-acrylonitrile derivatives?
Contradictions often arise from subtle structural variations. Systematic approaches include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on nitrophenyl enhance kinase inhibition ).
- Meta-Analysis of Physicochemical Properties : Correlate logP, polar surface area, and bioactivity (e.g., higher logP improves membrane permeability but may reduce solubility) .
- Orthogonal Assay Validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
Q. Example of SAR Insights :
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| 4-Fluoro vs. 4-Chloro | Fluoro enhances selectivity for tyrosine kinases | |
| Naphthyl vs. Phenyl | Naphthyl improves DNA intercalation |
Q. What computational approaches are suitable for predicting the compound's interaction with biological targets?
- Density Functional Theory (DFT) : Models frontier orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
- Molecular Docking : Simulates binding poses in target proteins (e.g., EGFR ATP-binding pocket) using AutoDock Vina .
- Molecular Dynamics (MD) : Assesses binding stability over time (e.g., RMSD < 2 Å indicates stable complexes) .
Q. Key Computational Findings :
Q. What strategies optimize the regioselectivity in thiazole ring functionalization during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
